molecular formula C18H11FN2OS B2848955 N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide CAS No. 478079-46-8

N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2848955
CAS RN: 478079-46-8
M. Wt: 322.36
InChI Key: YQFRXMGUFADPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide” is a chemical compound with the molecular formula C18H11FN2OS . It has an average mass of 322.356 Da and a monoisotopic mass of 322.057617 Da .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of thiophene derivatives, which are essential components of this compound, can be achieved through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds to form the desired product .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula C18H11FN2OS . The structure includes a thiophene ring, a quinoline ring, and a carboxamide group, all of which contribute to its unique chemical properties .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of various kinases, including PI3K, Akt, and mTOR, which are involved in cell signaling pathways. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. This compound has also been shown to modulate the activity of various enzymes and signaling pathways, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide has several advantages for lab experiments, including its simple synthesis method, high purity, and low toxicity. This compound is also relatively stable and can be stored for long periods without degradation. However, this compound also has some limitations, including its limited solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of the mechanism of action of this compound and its potential targets. In addition, this compound could be further studied for its potential as a fluorescent probe for the detection of various biological molecules. Finally, this compound could be investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various fields of research. This compound has been shown to exhibit anticancer activity, anti-inflammatory activity, and immune-modulating activity. This compound has several advantages for lab experiments, including its simple synthesis method and low toxicity, but also has some limitations, including its limited solubility in aqueous solutions. There are several future directions for research on this compound, including the development of new synthetic methods, investigation of the mechanism of action, and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide involves the reaction of 4-fluoroaniline with 2-bromo-3-thiophenecarboxaldehyde in the presence of potassium carbonate and acetonitrile. The resulting intermediate product is then treated with ammonium acetate and acetic acid to yield this compound in good yields. The synthesis of this compound is relatively simple and can be performed in a few steps, making it an attractive target for chemical synthesis.

Scientific Research Applications

N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been investigated for its potential as an anti-inflammatory agent and for its ability to modulate the immune system. In addition, this compound has been studied for its potential as a fluorescent probe for the detection of various biological molecules.

properties

IUPAC Name

N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2OS/c19-13-5-7-14(8-6-13)20-17(22)16-10-12-9-11-3-1-2-4-15(11)21-18(12)23-16/h1-10H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFRXMGUFADPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.